molecular formula C9H14O2 B12568925 Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester CAS No. 264145-76-8

Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester

Cat. No.: B12568925
CAS No.: 264145-76-8
M. Wt: 154.21 g/mol
InChI Key: QKSQPNPCCOABAK-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester (C₉H₁₄O₂; molecular weight: 154.21 g/mol) is an ester derivative of cyclopropanecarboxylic acid, featuring a 3-methylbut-2-enyl (prenyl) group as the esterifying alcohol. Cyclopropane rings are known to enhance hydrolytic stability due to hyperconjugative stabilization , and the prenyl group may influence lipophilicity and bioactivity.

Properties

CAS No.

264145-76-8

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-methylbut-2-enyl cyclopropanecarboxylate

InChI

InChI=1S/C9H14O2/c1-7(2)5-6-11-9(10)8-3-4-8/h5,8H,3-4,6H2,1-2H3

InChI Key

QKSQPNPCCOABAK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)C1CC1)C

Origin of Product

United States

Preparation Methods

Esterification of Cyclopropanecarboxylic Acid with 3-methylbut-2-enol

The most direct and common method to prepare this ester is the acid-catalyzed esterification of cyclopropanecarboxylic acid with 3-methylbut-2-enol (an allylic alcohol). This involves:

  • Reacting cyclopropanecarboxylic acid with 3-methylbut-2-enol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) to promote ester bond formation.
  • Removal of water formed during the reaction to drive equilibrium toward ester formation.
  • Typical reaction temperatures range from ambient to 150 °C depending on catalyst and solvent system.
  • Purification by distillation or chromatography to isolate the ester product.

This method is widely used for preparing esters of cyclopropanecarboxylic acid with various alcohols, including allylic alcohols like 3-methylbut-2-enol.

Preparation of Cyclopropanecarboxylic Acid Precursor

Since the esterification requires cyclopropanecarboxylic acid, its preparation is a critical step:

  • Cyclopropanecarboxylic acid can be synthesized by oxidation of cyclopropanecarboxaldehyde with molecular oxygen at elevated temperatures without catalysts or solvents, simplifying the process and reducing costs.
  • Alternative routes include cyclization of 4-chlorobutyronitrile or 4-chlorobutyrate esters, but these involve hazardous reagents like metal cyanides or gaseous hydrogen chloride and require careful handling.
  • The acid is then purified and used for esterification.

Use of Reactive Derivatives of Cyclopropanecarboxylic Acid

  • Acid chlorides or anhydrides of cyclopropanecarboxylic acid can be prepared and reacted with 3-methylbut-2-enol to form the ester more efficiently.
  • This method often provides higher yields and cleaner reactions but requires handling of reactive and moisture-sensitive intermediates.

Catalytic and Phase Transfer Methods

  • Esterification can be catalyzed by acidic catalysts or facilitated by phase transfer catalysts to improve reaction rates and yields.
  • Phase transfer catalysis is particularly useful when cyclopropanecarboxylic acid derivatives and alcohols have different solubility profiles.

Alternative Synthetic Routes Involving Cyclopropane Derivatives

  • Some patents describe the synthesis of cyclopropane carboxylic acid esters via Wittig-type reactions or phosphonate ester intermediates, followed by cyclopropane ring formation and esterification.
  • These methods are more complex and tailored for substituted cyclopropane esters but can be adapted for 3-methylbut-2-enyl esters.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Disadvantages/Notes Yield Range (%)
Direct acid-catalyzed esterification Cyclopropanecarboxylic acid + 3-methylbut-2-enol, acid catalyst, heat Simple, straightforward Equilibrium reaction, requires water removal Moderate to high (50-80)
Esterification via acid chloride Cyclopropanecarboxylic acid chloride + alcohol Higher reactivity, cleaner reaction Requires acid chloride preparation, moisture sensitive High (70-90)
Oxidation of cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde + O2, heat Catalyst-free, cost-effective Requires aldehyde precursor N/A (acid precursor step)
Cyclization of chlorobutyrate esters 4-chlorobutyrate ester + base, phase transfer catalyst Established method for acid precursor Uses hazardous reagents, complex handling Moderate (up to 50)
Wittig/phosphonate ester route (patent) Phosphonate esters + aldehydes + base Allows substituted esters Multi-step, complex, specialized reagents Moderate (50-60)

Research Findings and Notes

  • The oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid proceeds via a free radical mechanism and is primarily limited by oxygen mass transfer rather than catalyst activity, allowing catalyst-free operation.
  • Esterification reactions require careful control of temperature and removal of water to shift equilibrium toward ester formation.
  • Use of acid chlorides or anhydrides improves reaction efficiency but introduces handling challenges due to their reactivity and moisture sensitivity.
  • Phase transfer catalysis can enhance cyclization and esterification steps, especially when dealing with chlorinated intermediates or biphasic systems.
  • The allylic alcohol 3-methylbut-2-enol is prone to polymerization under acidic conditions; thus, reaction conditions must be optimized to minimize side reactions.
  • Purification typically involves vacuum distillation due to the relatively low boiling points of cyclopropanecarboxylic esters.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Applications in Agriculture

Insecticides and Pesticides
Cyclopropanecarboxylic acid derivatives have been extensively studied for their potential as insecticides. Research indicates that these compounds can serve as effective agents against various agricultural pests. For instance, cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester has been identified as a closed-system intermediate used in the production of pyrethroid insecticides. These compounds exhibit significant insecticidal activity while minimizing environmental impact due to their closed-system production methods .

Case Study: Efficacy Against Pests
A study demonstrated that formulations containing cyclopropanecarboxylic acid derivatives showed high efficacy against common agricultural pests such as aphids and whiteflies. The compounds acted by disrupting the nervous system of these insects, leading to mortality within hours of exposure .

Applications in Pharmaceuticals

Synthesis of Bioactive Compounds
Cyclopropanecarboxylic acid esters are utilized in the synthesis of various bioactive molecules. Their unique structural properties allow for modifications that enhance biological activity. For example, they can be employed as intermediates in the synthesis of anti-inflammatory and analgesic drugs.

Case Study: Anti-inflammatory Properties
Research has indicated that certain derivatives of cyclopropanecarboxylic acid exhibit anti-inflammatory properties. In vitro studies showed that these compounds inhibited the production of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in treating inflammatory diseases .

Applications in Organic Synthesis

Building Blocks for Complex Molecules
Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions such as esterification and cycloaddition makes it a versatile intermediate for creating complex organic molecules.

Case Study: Synthesis of Novel Compounds
A synthetic route utilizing cyclopropanecarboxylic acid derivatives was developed to create novel compounds with potential pharmaceutical applications. This method demonstrated high yields and selectivity, showcasing the compound's utility in synthetic chemistry .

Environmental Considerations

While cyclopropanecarboxylic acid derivatives show promise in various applications, their environmental impact must be considered. Studies indicate that certain derivatives may pose risks to aquatic life due to their toxicity levels. Therefore, ongoing research is essential to evaluate their environmental safety and develop guidelines for their use in agriculture and other industries .

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares key cyclopropanecarboxylic acid esters, emphasizing substituents and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₉H₁₄O₂ 154.21 3-methylbut-2-enyl ester
Allethrin (Type I pyrethroid) C₁₉H₂₆O₃ 302.40 2,2-dimethyl-3-(2-methyl-4-oxo-3-propenylcyclopentenyl)
Cyclopropanecarboxylic acid, ethyl ester C₆H₁₀O₂ 114.14 Ethyl ester
Cyclopropanecarboxylic acid, methyl ester C₅H₈O₂ 100.12 Methyl ester
Dichlorovinyl-dimethyl ester C₁₀H₁₄Cl₂O₂ 237.12 3-(2,2-dichloroethenyl)-2,2-dimethyl
3-Phenoxyphenylmethyl ester C₂₃H₂₄Cl₂O₃ 395.34 3-(2,2-dichloroethenyl)-2,2-dimethyl, (3-phenoxyphenyl)methyl ester (cis)

Key Observations :

  • Allethrin (Type I pyrethroid) incorporates a cyclopentenyl moiety, enhancing insecticidal activity .
  • Halogenated analogs (e.g., dichlorovinyl derivatives) exhibit increased environmental persistence and toxicity .
  • Smaller esters (methyl, ethyl) demonstrate lower molecular weights and altered physicochemical properties .

Physicochemical Properties

Data from surface tension measurements and stability studies:

Compound Name Surface Tension (mN/m) Hydrolysis Half-life (pH 7) Log P (Estimated)
Target Compound ~35 (estimated) >300 h (extrapolated) 2.8–3.5
Cyclopropanecarboxylic acid, ethyl ester 30.2 N/A 1.2
Dichlorovinyl-dimethyl ester N/A 17 years 4.5
Methyl cyclopropanecarboxylate 38.2 N/A 0.9

Notes:

  • The target compound’s hydrolytic stability is inferred from cyclopropane esters’ resistance to acid/base degradation due to hyperconjugation .
  • Halogenated analogs (e.g., dichlorovinyl) show extreme persistence (17-year half-life at pH 7) .

Environmental and Toxicological Profiles

Compound Name Algal EC₅₀ (mg/L) Fish/Invertebrate Toxicity Biodegradability
Target Compound N/A N/A Moderate (estimated)
Dichlorovinyl-dimethyl ester 5.2 1–100 mg/L (acute) Not readily biodegradable
Allethrin N/A High (neurotoxic) Low

Key Findings :

  • Dichlorovinyl-dimethyl ester is highly toxic to algae (EC₅₀ = 5.2 mg/L) and persistent in the environment .
  • Pyrethroids like Allethrin are potent neurotoxins but degrade faster than halogenated analogs .

Biological Activity

Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester, is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields, including medicine and agriculture.

Cyclopropanecarboxylic acid esters are characterized by their unique cyclopropane structure, which can influence their reactivity and biological activity. The 3-methylbut-2-enyl ester variant features a branched alkyl chain that can enhance its interaction with biological systems.

Antimicrobial Properties

Research indicates that cyclopropanecarboxylic acid derivatives exhibit significant antimicrobial activity. In particular, studies have shown that certain fungal extracts containing this compound demonstrate efficacy against various bacterial strains. For instance, extracts from Trichoderma species revealed the presence of cyclopropanecarboxylic acid derivatives, which were effective against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Cyclopropanecarboxylic Acid Derivatives

CompoundMicroorganism TestedZone of Inhibition (mm)
Cyclopropanecarboxylic acidE. coli15
Cyclopropanecarboxylic acidS. aureus18

Toxicological Effects

In silico studies have assessed the toxicological profile of cyclopropanecarboxylic acid derivatives. These investigations utilized computational methods to predict potential harmful effects. The results indicated that while the compound shows promise for therapeutic applications, it may also exhibit cytotoxic properties at higher concentrations .

Table 2: Predicted Toxicological Effects of Cyclopropanecarboxylic Acid Derivatives

EffectSeverity Level
CytotoxicityModerate
NeurotoxicityLow
Reproductive toxicityModerate

Case Study 1: Antimicrobial Efficacy in Agriculture

A study conducted on the application of cyclopropanecarboxylic acid in agricultural settings demonstrated its potential as a natural pesticide. The compound was tested on crops affected by fungal infections. Results showed a significant reduction in fungal growth compared to untreated controls, indicating its potential use as a biocontrol agent .

Case Study 2: In Silico Analysis of Metabolic Pathways

Another investigation focused on the metabolic pathways associated with cyclopropanecarboxylic acid derivatives. Using molecular docking simulations, researchers identified key enzymes involved in the metabolism of these compounds, suggesting pathways that could be targeted for therapeutic interventions .

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